molecular formula C17H16N2O2S2 B2403016 3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326926-67-3

3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2403016
CAS No.: 1326926-67-3
M. Wt: 344.45
InChI Key: YYTJNUBITDYJEF-UHFFFAOYSA-N
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Description

3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure, featuring a thieno[3,2-d]pyrimidine core with cyclopropyl and methoxybenzyl substituents, contributes to its diverse chemical reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:

  • Formation of the Thieno[3,2-d]pyrimidine Core: : This can be achieved by cyclizing a thiophene derivative with appropriate reagents. For example, 3-amino-4-cyano-2-thiophenecarboxamides can be cyclized using formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidine scaffold .

  • Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced via alkylation reactions. This step often involves the use of cyclopropyl halides under basic conditions to attach the cyclopropyl moiety to the thieno[3,2-d]pyrimidine core.

  • Attachment of the Methoxybenzylsulfanyl Group: : The final step involves the introduction of the methoxybenzylsulfanyl group. This can be done through nucleophilic substitution reactions where a suitable methoxybenzyl halide reacts with a thiol derivative of the thieno[3,2-d]pyrimidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the thieno[3,2-d]pyrimidine ring, potentially converting it to a hydroxyl group.

  • Substitution: : The methoxybenzylsulfanyl group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the carbonyl group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study the mechanisms of enzyme inhibition and the role of specific molecular interactions in biological systems.

    Pharmaceutical Development: Potential use in the development of new therapeutic agents for treating infections and other diseases.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-ones: These compounds share the same core structure but differ in their substituents.

    Cyclopropyl Derivatives: Compounds with cyclopropyl groups attached to different heterocyclic cores.

    Methoxybenzylsulfanyl Derivatives: Compounds with the methoxybenzylsulfanyl group attached to various heterocyclic systems.

Uniqueness

The uniqueness of 3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-cyclopropyl-2-[(3-methoxyphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-21-13-4-2-3-11(9-13)10-23-17-18-14-7-8-22-15(14)16(20)19(17)12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTJNUBITDYJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(C(=O)N2C4CC4)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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